molecular formula C17H18N2O2 B2417725 N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline CAS No. 331460-23-2

N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline

Cat. No.: B2417725
CAS No.: 331460-23-2
M. Wt: 282.343
InChI Key: FRUSCHINENZAQR-LDADJPATSA-N
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Description

N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline is a chemical compound with the molecular formula C17H20N2O2. It is known for its unique structure, which includes a dimethylamino group attached to an aniline ring, and a 4-methylbenzoyloxyimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline typically involves the reaction of N,N-dimethylaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-({[(4-nitrobenzoyl)oxy]imino}methyl)aniline
  • N,N-dimethyl-4-({[(4-chlorobenzoyl)oxy]imino}methyl)aniline
  • N,N-dimethyl-4-({[(4-fluorobenzoyl)oxy]imino}methyl)aniline

Uniqueness

N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline is unique due to the presence of the 4-methylbenzoyloxyimino group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

[(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-4-8-15(9-5-13)17(20)21-18-12-14-6-10-16(11-7-14)19(2)3/h4-12H,1-3H3/b18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUSCHINENZAQR-LDADJPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324788
Record name [(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331460-23-2
Record name [(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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